(3-cyclopropyl-1H-pyrazol-4-yl)boronic acid
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Overview
Description
(3-cyclopropyl-1H-pyrazol-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrazole ring with a cyclopropyl substituent. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of appropriate precursors to form the pyrazole ring, followed by borylation using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of (3-cyclopropyl-1H-pyrazol-4-yl)boronic acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-cyclopropyl-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced under specific conditions.
Substitution Reactions: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions include various substituted pyrazoles and boronic esters, which can be further utilized in organic synthesis .
Scientific Research Applications
(3-cyclopropyl-1H-pyrazol-4-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3-cyclopropyl-1H-pyrazol-4-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst, followed by transmetalation and reductive elimination steps in the Suzuki-Miyaura coupling . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrazole-4-boronic acid
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 1-Boc-pyrazole-4-boronic acid pinacol ester
Uniqueness
(3-cyclopropyl-1H-pyrazol-4-yl)boronic acid is unique due to the presence of the cyclopropyl group, which can influence the reactivity and steric properties of the compound. This makes it a valuable intermediate in the synthesis of molecules with specific structural and functional characteristics .
Properties
Molecular Formula |
C6H9BN2O2 |
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Molecular Weight |
151.96 g/mol |
IUPAC Name |
(5-cyclopropyl-1H-pyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C6H9BN2O2/c10-7(11)5-3-8-9-6(5)4-1-2-4/h3-4,10-11H,1-2H2,(H,8,9) |
InChI Key |
QNOZHJHDVPVVBM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(NN=C1)C2CC2)(O)O |
Origin of Product |
United States |
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